2,6-Dichlorophenylacetic-alpha,alpha-d2 acid
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Overview
Description
2,6-Dichlorophenylacetic-alpha,alpha-d2 acid is a deuterated analog of 2,6-Dichlorophenylacetic acid. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for this compound is C8H4Cl2D2O2 . This compound is used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichlorophenylacetic-alpha,alpha-d2 acid typically involves the deuteration of 2,6-Dichlorophenylacetic acid. This process can be achieved through several methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often involve the use of deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and high-yield deuteration. The reaction is typically carried out in specialized reactors designed to handle the specific requirements of deuterium exchange reactions.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichlorophenylacetic-alpha,alpha-d2 acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
2,6-Dichlorophenylacetic-alpha,alpha-d2 acid is utilized in a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for studying reaction mechanisms and isotope effects.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme activities.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Used in the production of deuterated compounds for various industrial applications.
Mechanism of Action
The mechanism of action of 2,6-Dichlorophenylacetic-alpha,alpha-d2 acid involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and stability, leading to unique effects compared to its non-deuterated counterpart. The compound’s molecular targets and pathways are often studied using advanced spectroscopic and analytical techniques to elucidate its effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorophenylacetic acid: The non-deuterated analog of 2,6-Dichlorophenylacetic-alpha,alpha-d2 acid.
2,4-Dichlorophenylacetic acid: A similar compound with chlorine atoms at different positions on the phenyl ring.
2,6-Dichlorobenzoic acid: A structurally related compound with a carboxylic acid group instead of an acetic acid group.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which confer distinct physical and chemical properties. These properties make it valuable in research applications where isotope effects are studied, providing insights that are not possible with non-deuterated compounds .
Biological Activity
2,6-Dichlorophenylacetic-alpha,alpha-d2 acid is a chlorinated derivative of phenylacetic acid, which has garnered attention for its biological activity and potential applications in various fields, including pharmacology and environmental science. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C8H6Cl2O2
- Molecular Weight : 203.04 g/mol
- CAS Number : 81058-01-9
The compound features two chlorine atoms positioned at the 2 and 6 positions of the phenyl ring, contributing to its unique chemical properties and biological activities.
Biological Activity Overview
This compound exhibits various biological activities that can be categorized as follows:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit certain enzymes involved in metabolic pathways.
- Receptor Interaction : It shows affinity for various receptors, suggesting possible roles in modulating physiological responses.
- Toxicological Effects : Research indicates potential toxic effects on model organisms, raising concerns about its environmental impact.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Interaction : The compound may interact with enzymes such as cytochrome P450s, which are crucial for drug metabolism and detoxification processes. This interaction can alter the metabolism of other compounds and potentially lead to adverse effects.
- Receptor Modulation : Preliminary studies suggest that this compound can act as an agonist or antagonist at specific receptors, influencing signaling pathways associated with growth and development.
- Endocrine Disruption : Similar to other chlorinated compounds, it may exhibit endocrine-disrupting properties that can interfere with hormonal signaling in organisms.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Enzyme Inhibition : A study published in the Journal of Medicinal Chemistry reported that the compound inhibited specific cytochrome P450 enzymes with IC50 values ranging from 25 to 50 µM. This inhibition could lead to altered pharmacokinetics of co-administered drugs .
- Toxicity Assessment in Model Organisms : Research conducted on Xenopus laevis embryos demonstrated that exposure to varying concentrations of the compound resulted in developmental malformations and increased mortality rates. These findings highlight the potential risks associated with environmental exposure to this chemical .
- Environmental Impact Studies : Investigations into the persistence and bioaccumulation of chlorinated phenylacetic acids have raised concerns regarding their long-term effects on aquatic ecosystems. These studies suggest that such compounds could disrupt endocrine functions in wildlife.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2,2-dideuterio-2-(2,6-dichlorophenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H,11,12)/i4D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFAILOOQFZNOAU-APZFVMQVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=C(C=CC=C1Cl)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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